Sodium taurodeoxycholate monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

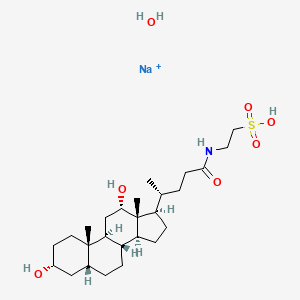

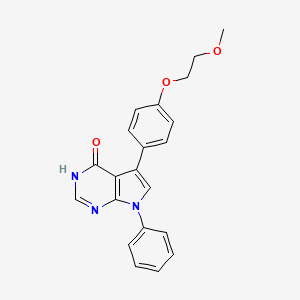

Sodium taurodeoxycholate monohydrate: is a bile acid derivative with the chemical formula C26H44NNaO6S·H2O . It is an amphiphilic surfactant molecule synthesized from cholesterol in the liver. This compound is known for its role in the emulsification of fats and its use in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium taurodeoxycholate monohydrate is synthesized from taurodeoxycholic acid, which is derived from deoxycholic acid. The synthesis involves the conjugation of deoxycholic acid with taurine, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically include:

Temperature: Room temperature to 50°C

Solvent: Aqueous or methanolic solution

Catalyst: None required

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process includes:

- Extraction of deoxycholic acid from bovine bile.

- Conjugation with taurine.

- Neutralization with sodium hydroxide.

- Crystallization and purification to obtain the monohydrate form.

Analyse Des Réactions Chimiques

Types of Reactions: Sodium taurodeoxycholate monohydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonate group.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Sulfonic acids.

Reduction Products: Reduced bile acid derivatives.

Substitution Products: Alkylated or acylated derivatives.

Applications De Recherche Scientifique

Chemistry: Sodium taurodeoxycholate monohydrate is used as a surfactant in micellar electrokinetic chromatography for the separation of chiral compounds .

Biology: It is employed in the study of cell membrane dynamics and protein solubilization. It acts as an edge activator in liposomal formulations, enhancing the stability and elasticity of liposomal vesicles .

Medicine: This compound has potential therapeutic applications in neurodegenerative diseases due to its anti-apoptotic and neuroprotective properties .

Industry: It is used in the formulation of detergents and emulsifiers for various industrial applications.

Mécanisme D'action

Sodium taurodeoxycholate monohydrate exerts its effects through multiple pathways:

Emulsification: It emulsifies fats in the gut, aiding in digestion.

Cell Membrane Interaction: It interacts with cell membranes, altering their permeability and stability.

Pathway Activation: It activates the TGR5 and S1PR2 pathways, which are involved in various cellular processes.

Comparaison Avec Des Composés Similaires

- Sodium taurocholate

- Sodium deoxycholate

- Sodium glycocholate

Comparison:

- Sodium taurodeoxycholate monohydrate has a unique structure with a taurine conjugate, which imparts specific surfactant properties and biological activities.

- Sodium taurocholate and sodium glycocholate are also bile acid derivatives but differ in their conjugation with taurine and glycine, respectively.

- Sodium deoxycholate lacks the taurine conjugate, making it less effective as a surfactant compared to this compound .

This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and applications

Propriétés

Formule moléculaire |

C26H47NNaO7S+ |

|---|---|

Poids moléculaire |

540.7 g/mol |

Nom IUPAC |

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid;hydrate |

InChI |

InChI=1S/C26H45NO6S.Na.H2O/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);;1H2/q;+1;/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-;;/m1../s1 |

Clé InChI |

OLPIZAYYAVQETM-GGPRKOIFSA-N |

SMILES isomérique |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na+] |

SMILES canonique |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

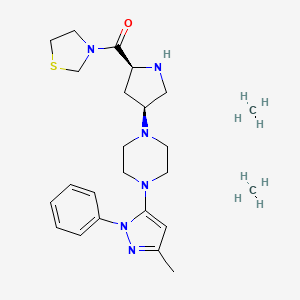

![(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[[3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10815328.png)

![3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B10815350.png)

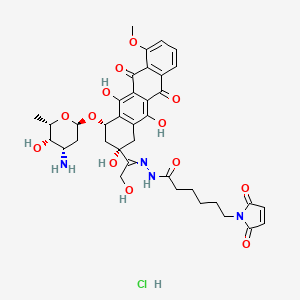

![butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide](/img/structure/B10815377.png)

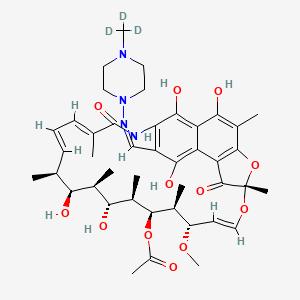

![[(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815397.png)